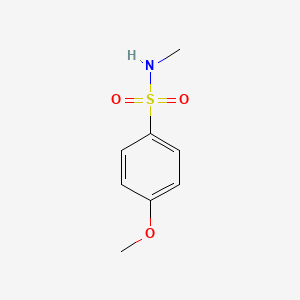

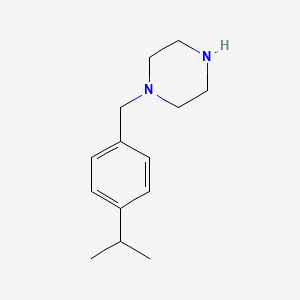

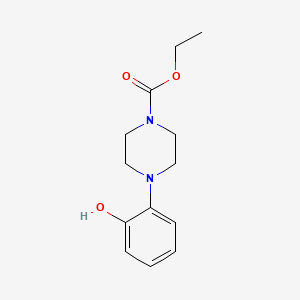

![molecular formula C14H15NO2 B1299739 [4-(4-Methoxyphenoxy)phenyl]methanamine CAS No. 477868-65-8](/img/structure/B1299739.png)

[4-(4-Methoxyphenoxy)phenyl]methanamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound [4-(4-Methoxyphenoxy)phenyl]methanamine is a chemical of interest in various fields of research due to its structural characteristics and potential applications. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their properties, which can be extrapolated to understand [4-(4-Methoxyphenoxy)phenyl]methanamine.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions or functional group transformations. For instance, a Schiff base compound with methoxy groups was synthesized from vanillin and p-anisidine using a water solvent and the stirrer method, yielding a high purity product . Similarly, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was synthesized via a polyphosphoric acid condensation route . These methods suggest that [4-(4-Methoxyphenoxy)phenyl]methanamine could potentially be synthesized through similar condensation reactions, utilizing appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of compounds in this class is often characterized using spectroscopic techniques such as FT-IR, NMR, and Mass spectrometry . For example, the crystal structure of (4-Methoxyphenyl) methanaminium bromide was analyzed, revealing a monoclinic crystal system and strong intermolecular interactions . These techniques could be applied to [4-(4-Methoxyphenoxy)phenyl]methanamine to determine its molecular geometry, confirm the presence of functional groups, and understand its intermolecular interactions.

Chemical Reactions Analysis

Compounds with methoxy groups and an amine functionality can participate in various chemical reactions. The presence of a methoxy group can influence the electronic properties of the molecule, as seen in the case of a chemosensor for Ag(+) ion, where the methoxy group contributes to an increase in intramolecular charge transfer (ICT) . Additionally, Schiff bases, which are structurally related to [4-(4-Methoxyphenoxy)phenyl]methanamine, can be synthesized through the reaction of aldehydes or ketones with primary amines . These reactions highlight the reactivity of the functional groups present in [4-(4-Methoxyphenoxy)phenyl]methanamine.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds provide insights into the behavior of [4-(4-Methoxyphenoxy)phenyl]methanamine. For instance, the thermal stability, optical transmission, and optical band gap of (4-Methoxyphenyl) methanaminium bromide were studied, indicating the material's suitability for nonlinear optical applications . QSAR models have also been used to evaluate the activities of phenoxyphenyl-methanamine compounds, which could be relevant for understanding the biological activities of [4-(4-Methoxyphenoxy)phenyl]methanamine .

科学研究应用

Catalytic Applications in Organic Synthesis :

- Unsymmetrical NCN′ and PCN pincer palladacycles, synthesized from derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine, have shown good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).

Synthesis of Advanced Materials :

- A new diamine containing ether and keto groups was synthesized, which included the preparation of 4-(4-aminophenoxy)phenol. This compound was then used to create novel poly(keto ether ether amide)s, showing high thermal stability and enhanced solubility, making them suitable for advanced material applications (Sabbaghian et al., 2015).

Photocatalytic and Photochemical Reactions :

- In a study focusing on photocycloaddition reactions, a compound featuring 4-(4-methoxyphenoxy)phenyl showed chemo-, regio-, and stereo-selective properties, indicating potential applications in photochemical synthesis (Saeyens et al., 1997).

Organic Synthesis and Ligand Formation :

- Quinazoline-based ruthenium complexes, synthesized from (4-Phenylquinazolin-2-yl)methanamine, demonstrated excellent conversions in transfer hydrogenation reactions, highlighting their potential in organic synthesis and as ligands in catalysis (Karabuğa et al., 2015).

Quantitative Structure-Activity Relationship (QSAR) Studies :

- Phenoxyphenyl-methanamine compounds have been studied using QSAR models to evaluate their activities. These studies help in understanding the structure-activity relationship and pharmacological potential of such compounds (Mente et al., 2008).

Cancer Research and Therapeutics :

- Iron(III) complexes of pyridoxal Schiff bases, involving phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine, were studied for their uptake in cancer cells and photocytotoxicity, showing significant potential in cancer therapeutics (Basu et al., 2015).

Thermochemistry and Quantum-Chemical Studies :

- The thermochemical properties of methoxyphenols, which include compounds like 4-methoxyphenol, were studied, indicating their relevance in understanding the structural and energetic aspects of such molecules (Varfolomeev et al., 2010).

安全和危害

属性

IUPAC Name |

[4-(4-methoxyphenoxy)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-16-12-6-8-14(9-7-12)17-13-4-2-11(10-15)3-5-13/h2-9H,10,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJUSGNMSTZUSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=C(C=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(4-Methoxyphenoxy)phenyl]methanamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

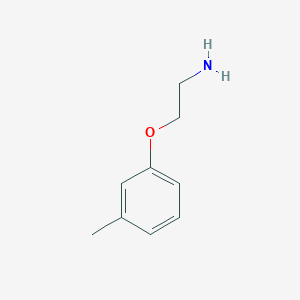

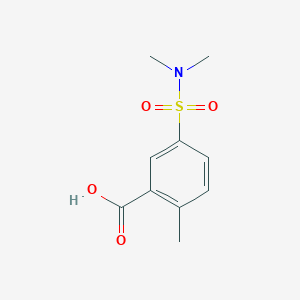

![N-[(3-phenoxyphenyl)methylidene]hydroxylamine](/img/structure/B1299658.png)

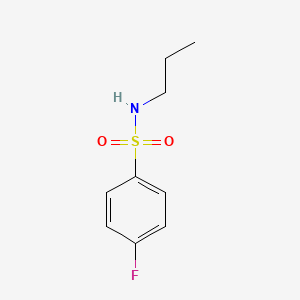

![N-methyl-N-[4-(methylthio)benzyl]amine](/img/structure/B1299667.png)

![2-chloro-1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B1299678.png)